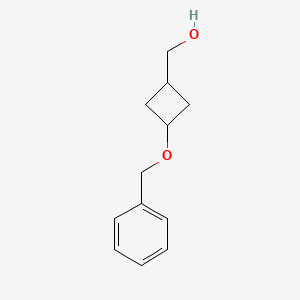![molecular formula C21H24N6O2 B3005491 1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione CAS No. 2380078-82-8](/img/structure/B3005491.png)
1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with piperazine and pyridazine rings, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and pyridazine substituents. Common reagents used in these reactions include methylating agents, coupling reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.
化学反応の分析
Types of Reactions
1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
科学的研究の応用
1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound is investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrially relevant compounds.
作用機序
The mechanism by which 1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-6-[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione
- 1,3-Dimethyl-6-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione
Uniqueness
1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
特性
IUPAC Name |
1,3-dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-4-6-16(7-5-15)17-8-9-18(23-22-17)26-10-12-27(13-11-26)19-14-20(28)25(3)21(29)24(19)2/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROYSDBDDYZWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=CC(=O)N(C(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
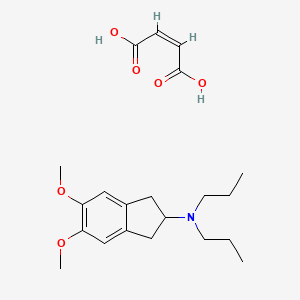
![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3005409.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3005412.png)
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3005413.png)
![ethyl 4-{2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate](/img/structure/B3005414.png)
![N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B3005415.png)

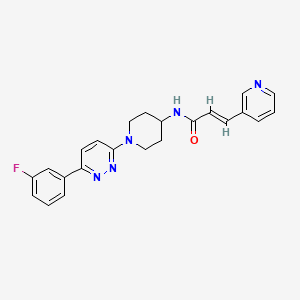
![Methyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3005421.png)
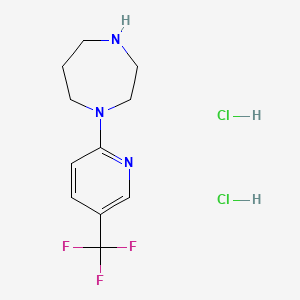
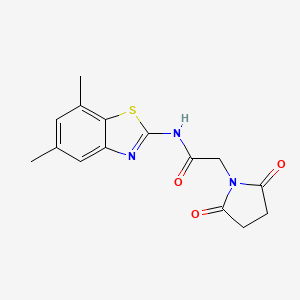
![N-(2-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3005426.png)

